![molecular formula C7H10N4 B155227 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 1854-41-7](/img/structure/B155227.png)
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine, also known as MPA, is a synthetic compound that has been studied for its potential use in scientific research. MPA has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mécanisme D'action
The mechanism of action of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This inhibition can lead to the death of cancer cells, as well as the inhibition of the growth of other types of cells.
Effets Biochimiques Et Physiologiques
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects make 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine a promising compound for further study in a variety of scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is relatively easy to synthesize and is readily available. One limitation of using 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine in lab experiments is that it can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for the study of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine. One area of study could focus on the development of new drugs for the treatment of cancer, based on the properties of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine. Another area of study could focus on the development of new methods for synthesizing 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine, in order to improve its availability and reduce its cost. Additionally, further research could be conducted to better understand the mechanism of action of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine and its potential for use in other scientific research applications.
Méthodes De Synthèse
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of 2,6-diaminopurine with methyl vinyl ketone and the reaction of 2,6-diaminopurine with acetaldehyde. The synthesis of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications. One area of study has been in the development of new drugs for the treatment of cancer. 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further study.
Propriétés
Numéro CAS |
1854-41-7 |
|---|---|
Nom du produit |
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine |
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H10N4/c1-4-6-5(2-9-4)7(8)11-3-10-6/h3-4,9H,2H2,1H3,(H2,8,10,11) |
Clé InChI |
PTVQCMGWHUOTOQ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1)C(=NC=N2)N |
SMILES canonique |
CC1C2=C(CN1)C(=NC=N2)N |
Autres numéros CAS |
1854-41-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



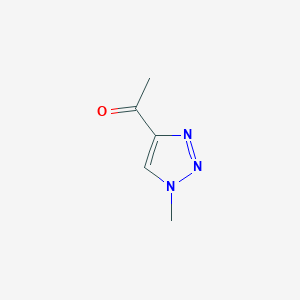

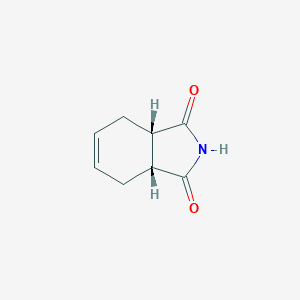
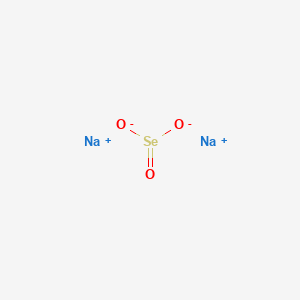

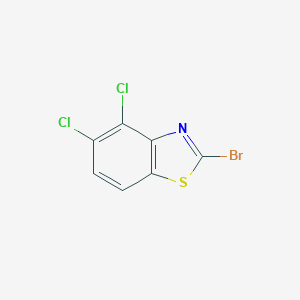
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
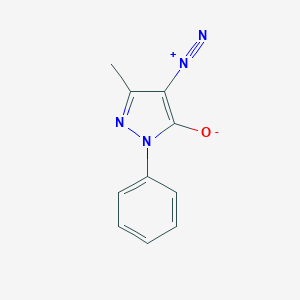
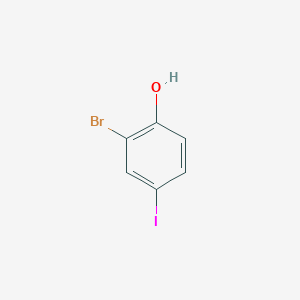
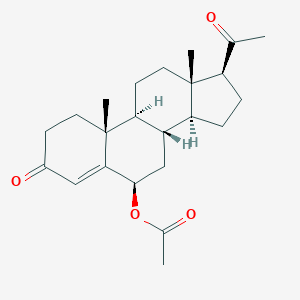
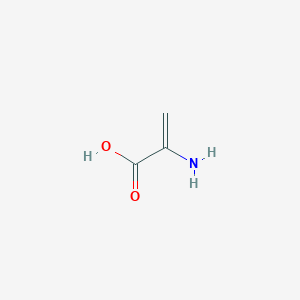
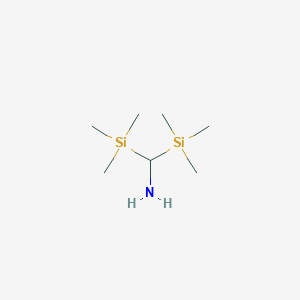

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)